N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a phenyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the intermediate compound with N,N-dimethylacetamide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of the chromen-2-one family, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant compound related to coumarin.
Uniqueness
N,N-dimethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dimethylacetamide moiety and the phenyl group differentiates it from other coumarin derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
CAS No. |
314742-90-0 |
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Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H17NO4/c1-20(2)18(21)12-23-14-8-9-15-16(13-6-4-3-5-7-13)11-19(22)24-17(15)10-14/h3-11H,12H2,1-2H3 |
InChI Key |
NLLZPTHYDFGVPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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